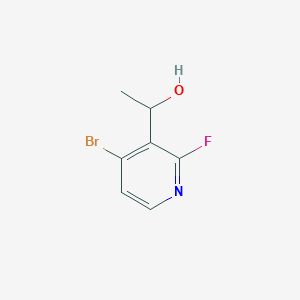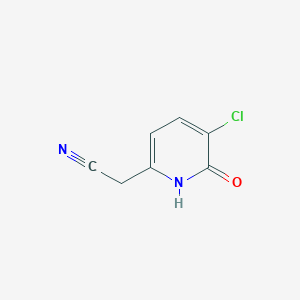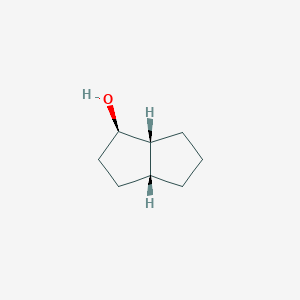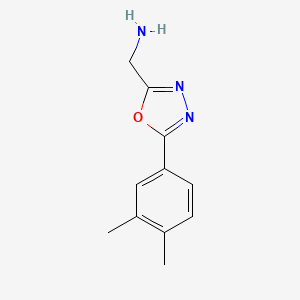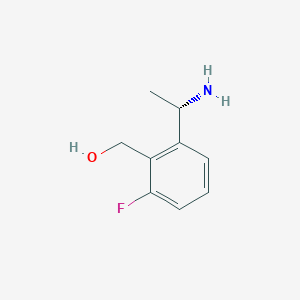
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom, an amino group, and a hydroxyl group attached to a benzene ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-(1-Aminoethyl)-6-fluorobenzaldehyde using chiral catalysts or reducing agents such as sodium borohydride in the presence of chiral ligands. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Aminoethyl)-6-fluorobenzaldehyde or 2-(1-Aminoethyl)-6-fluorobenzophenone.
Reduction: Formation of various reduced derivatives, depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
科学的研究の応用
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The presence of the fluorine atom enhances its binding properties, making it a valuable tool for studying biochemical pathways and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- (S)-(2-(1-Aminoethyl)-4-fluorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-chlorophenyl)methanol
- (S)-(2-(1-Aminoethyl)-6-bromophenyl)methanol
Uniqueness
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it more effective in various applications compared to its analogs with different halogen substitutions.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
[2-[(1S)-1-aminoethyl]-6-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChIキー |
OGQBYQMUGGFCPB-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C(C(=CC=C1)F)CO)N |
正規SMILES |
CC(C1=C(C(=CC=C1)F)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


dimethyl-](/img/structure/B12974755.png)
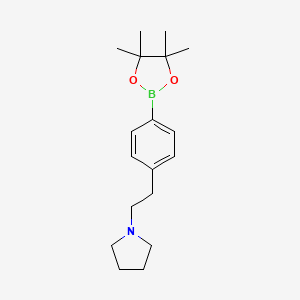
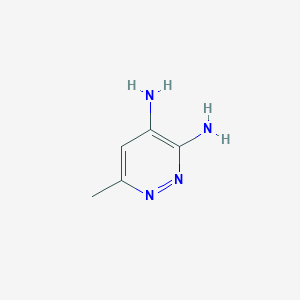
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)


![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

